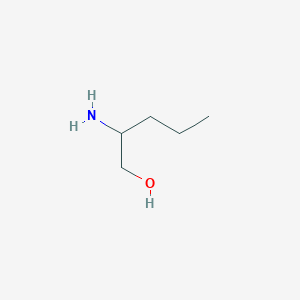

2-Aminopentan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66919. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAXUFGARZZKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936858 | |

| Record name | 2-Amino-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16369-14-5, 4146-04-7 | |

| Record name | 2-Amino-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16369-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16369-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminopentan-1-ol

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, an organic compound with applications in chemical and pharmaceutical synthesis. The information is compiled from various sources to ensure a detailed and accurate presentation for research and development purposes.

Chemical Identity and Structure

This compound, also known as DL-Norvalinol, is a chiral amino alcohol. It exists as a racemic mixture (dl-2-amino-1-pentanol) and as two separate enantiomers: (R)-(-)-2-Amino-1-pentanol and (S)-(+)-2-Amino-1-pentanol.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C5H13NO[2]

-

Canonical SMILES: CCCC(CO)N[1]

-

InChI Key: ULAXUFGARZZKTK-UHFFFAOYSA-N[1]

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its enantiomers.

Table 1: General Physicochemical Properties of this compound (Racemic Mixture)

| Property | Value | Source |

| Molecular Weight | 103.16 g/mol | [1][2] |

| Appearance | Colorless liquid or crystalline solid | [2] |

| Boiling Point | 194-195 °C | [2][3] |

| Density | 0.922 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.4511 | [2] |

| Flash Point | 96 °C (204.8 °F) - closed cup | |

| Vapor Pressure | 161 mmHg at 25°C (estimate) | [2] |

| Solubility | Soluble in water, ethanol, and dimethylformamide | [2] |

Table 2: Properties of Enantiomers of this compound

| Property | (R)-(-)-2-Amino-1-pentanol | (S)-(+)-2-Amino-1-pentanol | Source(s) |

| CAS Number | 80696-30-6 | 22724-81-8 | |

| Melting Point | 44-48 °C | 44-48 °C | |

| Optical Activity | [α]20/D −17°, c = 1 in chloroform | [α]20/D +17°, c = 1 in chloroform | |

| Assay | 97% | 97% |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of amino alcohols are crucial for reproducible research. The following sections outline general protocols applicable to this compound.

General Synthesis via Reductive Amination

Amino alcohols can be synthesized through various methods, including the reductive amination of a corresponding hydroxy ketone or the reaction of an epoxide with an amine. A common laboratory-scale synthesis involves the reduction of an amino acid. The following is a generalized workflow for the synthesis of an amino alcohol from its corresponding amino acid.

Caption: General workflow for the synthesis of this compound.

Protocol Details:

-

Esterification: The starting amino acid (e.g., DL-Norvaline) is suspended in an alcohol (e.g., ethanol). Dry hydrogen chloride gas is bubbled through the mixture, or a catalytic amount of acid is added, and the solution is refluxed to form the corresponding amino ester hydrochloride.

-

Reduction: The amino ester is then reduced. A powerful reducing agent like Lithium aluminum hydride (LiAlH4) in an anhydrous ether (like THF) is often used. The ester is added slowly to a suspension of LiAlH4 at a reduced temperature (e.g., 0 °C).

-

Workup: After the reaction is complete, the excess reducing agent is carefully quenched, typically by the sequential addition of water and a sodium hydroxide solution.

-

Extraction and Purification: The resulting slurry is filtered, and the organic layer is separated. The product is extracted from the aqueous layer using a suitable organic solvent. The combined organic extracts are dried and concentrated. The final product can be purified by distillation under reduced pressure or by column chromatography.[4]

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. The following workflow outlines the standard analytical techniques employed.

Caption: Standard analytical workflow for this compound characterization.

Protocol Overviews:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the molecular structure of the compound.

-

Method: A sample is dissolved in a deuterated solvent (e.g., CDCl3 or D2O). ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns in the ¹H spectrum and the number of signals in the ¹³C spectrum are analyzed to confirm the expected structure.[5]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To assess purity and confirm molecular weight.

-

Method: As this compound is a polar molecule, derivatization (e.g., acylation or silylation) may be necessary to increase its volatility.[5] The derivatized sample is injected into the GC-MS. The gas chromatogram indicates the purity, while the mass spectrometer provides the mass-to-charge ratio of the molecular ion and its fragments, confirming the molecular weight.[6]

-

Typical GC-MS Parameters:

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the enantiomeric purity of chiral samples.

-

Method: This technique is essential when synthesizing a specific enantiomer ((R) or (S)). The sample is analyzed using an HPLC system equipped with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[6] Derivatization with a fluorescent tag like o-phthaldialdehyde (OPA) may be used for sensitive detection.[6]

-

Applications in Research and Development

This compound and its enantiomers serve as versatile chiral building blocks in organic synthesis. They are utilized in the preparation of:

-

Pharmaceutical Intermediates: As precursors for complex chiral molecules and active pharmaceutical ingredients (APIs). For instance, (R)-(-)-2-Amino-1-pentanol is used to prepare intermediates for potent dual toll-like receptor modulators.[7]

-

Chiral Ligands: For use in asymmetric catalysis.

-

Substrates for Enzymatic Studies: (R)-N-benzyloxycarbonyl-aminoaldehydes, derived from the parent amino alcohol, can be used as potential substrates for dihydroxyacetone phosphate (DHAP)-dependent aldolases.

Safety and Handling

This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] In case of contact with skin or eyes, rinse immediately with plenty of water.[2]

-

Storage: Store in a cool, dry place away from incompatible materials. It is a combustible liquid.

References

- 1. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2-amino-1-pentanol [stenutz.eu]

- 4. 2-AMINO-1-BUTANOL | 96-20-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

A Comprehensive Technical Guide to 2-Aminopentan-1-ol

This document provides a detailed overview of 2-aminopentan-1-ol, including its chemical identity, physicochemical properties, and a representative synthetic protocol. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate database searches and regulatory compliance.

-

Synonyms : A variety of synonyms are used in literature and commercial listings. The most common include: dl-2-Amino-1-pentanol, DL-Norvalinol, D/L-NORVALINOL, and [1-(Hydroxymethyl)butyl]amine.[1] The racemic mixture is often denoted as (±)-2-Aminopentan-1-ol.[1] The individual enantiomers are (R)-(-)-2-Amino-1-pentanol and (S)-(+)-2-Amino-1-pentanol.[3]

-

CAS Numbers : The primary CAS number for the racemic mixture is 16369-14-5.[1] Other registered numbers include 4146-04-7.[1][4] The hydrochloride salt is registered under CAS number 4146-05-8.[5]

-

Molecular Formula : C₅H₁₃NO[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing experimental procedures and for understanding the compound's behavior in various systems.

| Property | Value | Reference |

| Molecular Weight | 103.16 g/mol | [1] |

| Appearance | Colorless liquid or crystalline solid | [4] |

| Density | 0.922 g/mL at 25 °C | [4] |

| Boiling Point | 194-195 °C | [4] |

| Melting Point | 44-48 °C (for enantiomers) | [3] |

| Flash Point | 96 °C (204.8 °F) - closed cup (for (R)-enantiomer) | |

| Refractive Index | n20/D 1.4511 | [4] |

| Solubility | Soluble in water, ethanol, and dimethylformamide | [4] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

Experimental Protocols

Amino alcohols are valuable intermediates in organic synthesis.[6] The following section details a general method for the synthesis of amino alcohols, which can be adapted for the preparation of this compound and its derivatives.

Synthesis of N-Substituted Amino Alcohols via Nucleophilic Substitution

This protocol describes a general method for synthesizing N-substituted amino alcohols through the reaction of a halo-alcohol with an amine.[6] This is a classic Sₙ2 reaction.[6]

Reaction Principle: The synthesis involves the nucleophilic attack of an amine on the electrophilic carbon of a halo-alcohol. A base is typically added to neutralize the hydrohalic acid formed during the reaction, which also enhances the nucleophilicity of the amine.[6]

General Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting halo-alcohol (e.g., 1-bromo-2-pentanol) in a suitable solvent (e.g., acetonitrile or ethanol).

-

Addition of Reagents : Add the desired primary or secondary amine to the solution, typically in a 1.1 to 1.5 molar excess. Subsequently, add a base (e.g., potassium carbonate or triethylamine), in a 1.5 to 2.0 molar excess relative to the halo-alcohol.

-

Reaction Conditions : Heat the reaction mixture to reflux and maintain the temperature for a period of 12 to 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (e.g., the hydrobromide salt of the base) and wash with the reaction solvent.

-

Purification : Concentrate the filtrate under reduced pressure to obtain the crude product. The crude amino alcohol can then be purified by column chromatography on silica gel or by distillation under reduced pressure.

Note: This is a generalized protocol. The specific choice of solvent, base, temperature, and reaction time will depend on the specific substrates used.

Logical Workflow Visualization

The following diagram illustrates the generalized synthetic pathway for producing an N-substituted this compound, as described in the experimental protocol section.

Caption: Generalized workflow for the synthesis of N-substituted this compound.

Biological Relevance and Applications

Amino alcohols are a significant class of organic compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[6] They have been investigated for a range of biological activities. For instance, derivatives of amino alcohols have been synthesized and evaluated as potential insecticides.[7] Furthermore, chiral amino alcohols are important synthons for creating bioactive molecules.[8] The bifunctional nature of these molecules, containing both an amino and a hydroxyl group, allows for diverse chemical modifications, making them versatile intermediates in drug development and fine chemical manufacturing.[6]

References

- 1. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CID 158733068 | C10H26N2O2 | CID 158733068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(+)-2-Amino-1-pentanol 97 22724-81-8 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. 2-Amino-1-pentanol hydrochloride [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminopentan-1-ol and its Isomers for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Aminopentan-1-ol and its isomers, covering their chemical identities, physical properties, and relevant experimental methodologies. Designed for researchers, scientists, and professionals in drug development, this document summarizes key data and protocols to facilitate further investigation and application of these compounds.

Chemical Identity and Physical Properties

This compound and its isomers are a group of bifunctional organic molecules containing both an amino and a hydroxyl group. Their structural diversity, including positional and stereoisomerism, leads to a range of physical and chemical properties. The following tables provide a consolidated overview of the CAS numbers and key physical data for this compound and several of its isomers.

Table 1: CAS Numbers for this compound and Its Positional Isomers

| IUPAC Name | CAS Number |

| 1-Aminopentan-2-ol | 5343-35-1[1][2] |

| 1-Aminopentan-3-ol | 291535-62-1[3] |

| This compound | 16369-14-5 (racemic)[4], 4146-04-7 (racemic)[4][5] |

| (R)-(-)-2-Aminopentan-1-ol | 80696-30-6[6] |

| (S)-(+)-2-Aminopentan-1-ol | 22724-81-8[7] |

| 2-Aminopentan-3-ol | 116836-16-9[8] |

| 3-Aminopentan-1-ol | 89282-69-9 |

| 3-Aminopentan-2-ol | 50411-28-4[9][10] |

| 4-Aminopentan-1-ol | 927-55-9[11][12][13][14] |

| 4-Aminopentan-2-ol | 13325-12-7[15][16][17] |

| 5-Aminopentan-1-ol | 2508-29-4[18][19][20][21][22] |

| 5-Aminopentan-2-ol | 81693-62-1[23] |

Table 2: Physical Properties of Selected Aminopentanol Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound (racemic) | C5H13NO | 103.16 | 194-195[5][18] | 29.84 (estimate)[5] | 0.922 @ 25 °C[5] | 1.4511[5] |

| (R)-(-)-2-Aminopentan-1-ol | C5H13NO | 103.16 | - | 44-48[6] | - | - |

| (S)-(+)-2-Aminopentan-1-ol | C5H13NO | 103.16 | - | 44-48[7] | - | - |

| 3-Aminopentan-2-ol | C5H13NO | 103.16 | 186.8 (predicted)[9] | - | 0.912 (predicted)[9] | - |

| 4-Aminopentan-1-ol | C5H13NO | 103.16 | 117-119 / 25 mmHg | 32 | - | - |

| 5-Aminopentan-1-ol | C5H13NO | 103.16 | 120-122 / 16 mmHg[19] | 33-35[19] | 0.949 @ 25 °C[19] | 1.4615[19] |

| 1-Aminopentan-2-ol | C5H13NO | 103.16 | 195.6 @ 760 mmHg | - | 0.915 | 1.449 |

| 1-Aminopentan-3-ol | C5H13NO | 103.16 | 187.8 @ 760 mmHg (Predicted) | - | 0.9 (Predicted) | 1.450 (Predicted) |

Experimental Protocols

This section details methodologies for the synthesis and analysis of aminopentanol isomers, providing a foundation for their preparation and characterization in a laboratory setting.

Synthesis of Aminopentanol Isomers

A common and versatile method for the synthesis of amino alcohols is the reductive amination of a corresponding carbonyl compound.

Protocol 1: General Reductive Amination of a Hydroxy Ketone/Aldehyde

This protocol describes a general procedure for the synthesis of aminopentanols from their corresponding hydroxy ketones or aldehydes.

-

Reaction Principle: The carbonyl group of the starting material reacts with an amine source (e.g., ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the desired amino alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Materials:

-

Hydroxy ketone or aldehyde (e.g., 1-hydroxy-2-pentanone for the synthesis of 1-amino-2-pentanol)

-

Amine source (e.g., ammonium acetate, ammonia in methanol)

-

Reducing agent (e.g., sodium borohydride)

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Acid for pH adjustment (e.g., acetic acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for extraction (e.g., diethyl ether, ethyl acetate)

-

-

Procedure:

-

Dissolve the hydroxy ketone or aldehyde and the amine source in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

If necessary, adjust the pH of the solution to a mildly acidic range (pH 5-6) with a suitable acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours or overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Adjust the pH of the aqueous residue to basic (pH > 10) with a suitable base (e.g., sodium hydroxide).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.

-

Purify the crude product by distillation or column chromatography.

-

Analysis of Aminopentanol Isomers

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like aminopentanol isomers.

Protocol 2: GC-MS Analysis of Aminopentanol Isomers

This protocol provides a general method for the analysis of aminopentanol isomers. Derivatization is often employed to improve the chromatographic properties of these polar compounds.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for amine analysis (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).

-

-

Sample Preparation (Derivatization):

-

Dissolve a known amount of the aminopentanol sample in a suitable solvent (e.g., acetonitrile).

-

Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for silylation, or an acylating agent like trifluoroacetic anhydride).

-

Heat the mixture at a specified temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

Cool the sample to room temperature before injection.

-

-

GC-MS Parameters:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Injector Temperature: 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250-280 °C) and hold for several minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized aminopentanol isomers based on their retention times and mass spectra.

-

Compare the obtained mass spectra with library spectra or interpret the fragmentation patterns to confirm the identity of each isomer.

-

Biological Significance and Signaling Pathways

While direct and extensive research on the specific signaling pathways of this compound and its simple isomers is limited, their structural similarity to endogenous signaling molecules, such as sphingosine, suggests potential interactions with related metabolic and signaling pathways. This is particularly relevant in the context of drug development, where such scaffolds can be used to design enzyme inhibitors or receptor modulators.

Potential Role as Sphingosine Kinase Inhibitors

Sphingolipids are a class of lipids that play crucial roles in cell signaling and membrane structure.[6] Sphingosine, a key component of sphingolipids, is an 18-carbon amino alcohol.[24] The phosphorylation of sphingosine by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P) is a critical step in a signaling pathway that regulates cell growth, proliferation, and survival.[23] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[14]

Given their structural resemblance to sphingosine, aminopentanol derivatives are being investigated as potential inhibitors of sphingosine kinases.[25] By competing with the natural substrate, these inhibitors can modulate the levels of S1P and influence downstream signaling events.

Experimental Workflow for Screening Enzyme Inhibitors

The following workflow outlines a general approach for screening aminopentanol derivatives as potential enzyme inhibitors, using sphingosine kinase as an example.

References

- 1. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificlabs.com [scientificlabs.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organomation.com [organomation.com]

- 8. DNA-dependent protein kinase inhibitors as drug candidates for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. researchgate.net [researchgate.net]

- 11. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. sites.bu.edu [sites.bu.edu]

- 14. Discovery of new sphingosine kinase 1 inhibitors [morressier.com]

- 15. mdpi.com [mdpi.com]

- 16. echemi.com [echemi.com]

- 17. Novel Mixed NOP/Opioid Receptor Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. waters.com [waters.com]

- 19. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]

- 20. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 21. Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibitors of the sphingosine kinase pathway as potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. An overview of sphingolipid metabolism: from synthesis to breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Drugging Sphingosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure and stereochemistry of 2-Aminopentan-1-ol

***## A-Technical Guide to 2-Aminopentan-1-ol: Structure, Stereochemistry, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Norvalinol, is a chiral amino alcohol featuring a five-carbon chain with an amino group at the C2 position and a primary alcohol at the C1 position. The stereocenter at C2 makes it a valuable chiral building block in asymmetric synthesis, particularly for pharmaceuticals and other bioactive molecules. This document provides a comprehensive technical overview of its molecular structure, stereochemistry, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Molecular Structure and Physicochemical Properties

This compound is a colorless liquid or low-melting crystalline solid soluble in water and polar organic solvents like ethanol.[1] Its structure consists of a pentane backbone substituted with an amine and a hydroxyl group on adjacent carbons. This arrangement allows for hydrogen bonding, contributing to its boiling point and solubility characteristics.

General Properties

The fundamental properties of this compound (racemic mixture, DL-Norvalinol) are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | [2] |

| Molar Mass | 103.16 g/mol | [2] |

| Appearance | Colorless to yellow liquid or crystalline solid | [1] |

| Boiling Point | 194-195 °C | [1] |

| Density | 0.922 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4511 | [1] |

| CAS Number (Racemate) | 16369-14-5, 4146-04-7 | [2] |

Stereochemistry

The key feature of this compound is the chiral center at the C2 carbon, which is bonded to four different groups: a hydrogen atom, a propyl group (-CH₂CH₂CH₃), a hydroxymethyl group (-CH₂OH), and an amino group (-NH₂). This results in two non-superimposable mirror images, the (R) and (S) enantiomers.

Figure 1: Enantiomers of this compound.

The assignment of (R) and (S) configurations is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Figure 2: Cahn-Ingold-Prelog priority assignment for C2.

The distinct stereoisomers exhibit different optical activities.

| Stereoisomer | CAS Number | Melting Point (°C) | Specific Rotation ([α]20/D) |

| (S)-(+)-2-Aminopentan-1-ol | 22724-81-8 | 44-48 | +17° (c=1 in chloroform) |

| (R)-(-)-2-Aminopentan-1-ol | 80696-30-6 | 44-48 | -17° (c=1 in chloroform)[3] |

Synthesis and Experimental Protocols

Chiral 1,2-amino alcohols are valuable synthetic intermediates.[4][5] A common and effective method for preparing enantiomerically pure this compound is the reduction of the corresponding amino acid, D- or L-Norvaline. Norvaline itself is an important intermediate for antihypertensive drugs.[6]

Experimental Protocol: Synthesis of (S)-2-Aminopentan-1-ol from L-Norvaline

This protocol describes the reduction of the carboxylic acid group of L-Norvaline to a primary alcohol using a reducing agent such as Lithium Aluminium Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃·THF). The following is a representative procedure adapted from standard organic chemistry practices for amino acid reduction.

Materials:

-

L-Norvaline

-

Lithium Aluminium Hydride (LiAlH₄) or Borane-THF complex

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Diethyl ether or Ethyl acetate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Workflow Diagram:

Figure 3: General workflow for the reduction of L-Norvaline.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), suspend L-Norvaline (1 equivalent) in anhydrous THF.

-

Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of LiAlH₄ (approx. 2-3 equivalents) in anhydrous THF via the dropping funnel. Control the addition rate to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). A granular precipitate should form.

-

Isolation: Filter the solid aluminum salts and wash them thoroughly with THF or ethyl acetate.

-

Extraction: Combine the filtrate and washes. If necessary, extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation or recrystallization.

Analytical Methods

Confirmation of the structure, purity, and stereochemistry of this compound requires a combination of analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H and N-H stretches (broad band around 3300-3400 cm⁻¹) and C-H stretches.[7]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Chiral Analysis

Determining the enantiomeric excess (e.e.) is critical for applications in asymmetric synthesis.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers. The amino alcohol is often derivatized with a chiral or UV-active agent before analysis.

-

Polarimetry: Measures the optical rotation of the purified enantiomer, which should match the literature values.[3]

Experimental Protocol: General Chiral HPLC Analysis

-

Derivatization: React the amino alcohol sample with a derivatizing agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine) to form fluorescent diastereomers.

-

Chromatographic Conditions:

-

Column: Chiral stationary phase column (e.g., Chiralcel OD-H).

-

Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine.

-

Detection: UV or Fluorescence detector.

-

-

Analysis: The two diastereomeric derivatives will have different retention times, allowing for their separation and quantification to determine the enantiomeric ratio.

Applications in Drug Development

Chiral 1,2-amino alcohols like this compound are crucial structural motifs in many pharmaceutical compounds and serve as versatile chiral building blocks.[4][5][8]

-

Chiral Auxiliaries: They can be used to control the stereochemistry of new chiral centers created in a reaction.

-

Synthesis of Bioactive Molecules: The (R) and (S) enantiomers are used as starting materials for the synthesis of complex drug targets. For example, (R)-(-)-2-Amino-1-pentanol has been used to prepare intermediates for potent Toll-like receptor modulators.[3][9] (S)-(+)-2-Amino-1-pentanol is an intermediate in the synthesis of the antiviral agent Telaprevir.

-

Ligand Synthesis: They are often incorporated into chiral ligands for asymmetric catalysis.

The ability to synthesize enantiomerically pure forms of this compound is therefore of high importance to the pharmaceutical and fine chemical industries.

References

- 1. chembk.com [chembk.com]

- 2. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(-)-2-Amino-1-pentanol 97 80696-30-6 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-1-pentanol hydrochloride [webbook.nist.gov]

- 8. Method for efficiently synthesizing chiral 1,2-amino alcohol by catalyzing alpha-aminoketone through Ir/f-amphox - Eureka | Patsnap [eureka.patsnap.com]

- 9. scientificlabs.com [scientificlabs.com]

Spectroscopic Profile of 2-Aminopentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Aminopentan-1-ol. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound. It also outlines generalized experimental protocols for acquiring such data, ensuring a foundational understanding for researchers in chemical synthesis and drug development.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| H5 (CH₃) | 0.9 - 1.0 | Triplet | 3H |

| H4 (CH₂) | 1.2 - 1.4 | Multiplet | 2H |

| H3 (CH₂) | 1.4 - 1.6 | Multiplet | 2H |

| H2 (CH) | 2.8 - 3.0 | Multiplet | 1H |

| H1 (CH₂O) | 3.4 - 3.7 | Multiplet | 2H |

| NH₂ | 1.5 - 2.5 (broad) | Singlet (broad) | 2H |

| OH | 2.0 - 4.0 (broad) | Singlet (broad) | 1H |

Solvent: CDCl₃. The chemical shifts for NH₂ and OH protons are highly dependent on concentration and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| C5 (CH₃) | ~14 |

| C4 (CH₂) | ~20 |

| C3 (CH₂) | ~36 |

| C2 (CH) | ~55 |

| C1 (CH₂OH) | ~65 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Alcohol) | 3200 - 3600 (broad) | H-bonded hydroxyl stretch |

| N-H (Amine) | 3300 - 3500 (medium, two bands for primary amine) | N-H stretch |

| C-H (Alkane) | 2850 - 2960 | C-H stretch |

| N-H (Amine) | 1590 - 1650 | N-H bend |

| C-O (Alcohol) | 1000 - 1260 | C-O stretch |

| C-N (Amine) | 1020 - 1250 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected molecular ion peak for this compound (C₅H₁₃NO) would be at m/z = 103.16.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment | Description |

| 103 | [C₅H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 86 | [M - NH₃]⁺ | Loss of ammonia |

| 72 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |

| 57 | [C₄H₉]⁺ | Cleavage of the C-C bond adjacent to the amino group |

| 44 | [CH(NH₂)CH₂OH]⁺ | Alpha-cleavage |

| 30 | [CH₂NH₂]⁺ | Common fragment for primary amines |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon. A larger number of scans and a longer experimental time are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates is recorded first. The sample is then placed in the spectrometer's beam path, and the sample spectrum is acquired. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (in cm⁻¹), usually over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column where it is separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Synthesis and Purification of 2-Aminopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Aminopentan-1-ol (also known as norvalinol), a valuable chiral building block in organic synthesis and medicinal chemistry. This document outlines detailed methodologies for its preparation from 2-aminopentanoic acid (norvaline) and subsequent purification, supported by quantitative data and experimental protocols.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol [1] |

| Appearance | Colorless liquid or crystalline solid[2] |

| Boiling Point | 194-195 °C (lit.)[2] |

| Melting Point | 44-48 °C (lit.) (for (S)-(+)-enantiomer)[3] |

| Density | 0.922 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.4511 (lit.)[2] |

| Solubility | Soluble in water, ethanol, and dimethylformamide[2] |

Synthesis of this compound

The most common and direct route for the synthesis of this compound is the reduction of the corresponding α-amino acid, 2-aminopentanoic acid (norvaline). Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being a highly effective, albeit potent, option. Alternative methods using sodium borohydride (NaBH₄) with prior activation of the carboxylic acid or a combination of lithium and aluminum chloride have also been reported.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of L-Norvaline with Lithium Aluminum Hydride

This protocol is adapted from a reliable procedure for the reduction of L-valine to L-valinol, a structurally similar amino acid, and is expected to yield comparable results.[4] This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

L-Norvaline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl ether

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.

-

The flask is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

The mixture is cooled to 10°C in an ice bath. L-Norvaline (1.0 equivalent) is added in portions over 30 minutes, controlling the rate of addition to manage the vigorous evolution of hydrogen gas.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

-

The mixture is then heated to reflux and maintained for 16 hours.

-

Following reflux, the reaction mixture is cooled again to 10°C in an ice bath and diluted with an equal volume of ethyl ether.

-

The reaction is carefully quenched by the sequential, dropwise addition of:

-

Water (in a volume in mL equal to the mass of LiAlH₄ in g)

-

15% aqueous NaOH solution (in a volume in mL equal to the mass of LiAlH₄ in g)

-

Water (in a volume in mL equal to three times the mass of LiAlH₄ in g)

-

-

The resulting mixture is stirred for 30 minutes at room temperature, during which a white precipitate of aluminum salts will form.

-

The precipitate is removed by filtration, and the filter cake is washed with several portions of ethyl ether.

-

The organic filtrates are combined, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude this compound.

Alternative Synthetic Approaches

| Method | Reducing Agent/System | Key Features | Reported Yield |

| Borohydride Reduction | NaBH₄ with 1,1'-Carbonyldiimidazole (CDI) activation | A convenient one-pot procedure with milder conditions than LiAlH₄.[5] | Good to excellent |

| Bouveault-Blanc-type Reduction | Lithium metal and Aluminum Chloride (AlCl₃) | A cost-effective method suitable for larger-scale synthesis with a simpler workup.[6] | 74.8 - 91.4% |

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and residual solvents. The primary methods for purifying this compound are vacuum distillation and recrystallization. Chromatographic techniques are generally employed for assessing purity rather than for bulk purification.

Caption: Purification strategies for this compound.

Experimental Protocol: Vacuum Distillation

Vacuum distillation is highly effective for purifying liquid amino alcohols like this compound.

Apparatus:

-

A distillation flask

-

A short path distillation head with a condenser

-

A receiving flask

-

A vacuum pump with a pressure gauge

-

A heating mantle with a stirrer

Procedure:

-

The crude this compound is placed in the distillation flask with a magnetic stir bar.

-

The distillation apparatus is assembled and connected to a vacuum pump.

-

The pressure is gradually reduced. For a compound with a boiling point similar to the analogous L-valinol, a pressure of around 0.9 mmHg is a suitable starting point.[4]

-

Once the desired pressure is stable, the distillation flask is gently heated with stirring.

-

The fraction distilling at a constant temperature is collected. For L-valinol, the boiling point is 63-65°C at 0.9 mmHg, and a similar range can be expected for this compound.[4]

Experimental Protocol: Recrystallization

For solid enantiomers of this compound, recrystallization is an effective purification technique. A two-solvent system is often employed for compounds with challenging solubility profiles.

Procedure (Two-Solvent System):

-

Dissolve the crude solid in a minimum amount of a hot "good" solvent (one in which the compound is highly soluble).

-

While the solution is hot, add a "poor" solvent (one in which the compound is poorly soluble, but miscible with the "good" solvent) dropwise until the solution becomes persistently cloudy.

-

Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Chromatographic Analysis

Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product.

TLC Conditions for Amino Alcohols:

-

Stationary Phase: Silica gel plates

-

Mobile Phase: A mixture of a polar and a non-polar solvent. A common system for amino acids and their derivatives is butanol, acetic acid, and water in a ratio of approximately 60:19:21.

-

Visualization: Staining with ninhydrin solution followed by gentle heating will reveal the amino alcohol as a colored spot.

References

A Technical Guide to 2-Aminopentan-1-ol: Commercial Availability, Suppliers, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminopentan-1-ol, a valuable chiral building block in synthetic organic chemistry. The document details its commercial availability, key suppliers, and significant applications in the synthesis of therapeutic agents, with a focus on its role in the preparation of corticotropin-releasing factor-1 (CRF1) antagonists and the antiviral drug Telaprevir.

Commercial Availability and Supplier Information

This compound is commercially available primarily in its chiral forms: (S)-(+)-2-Aminopentan-1-ol and (R)-(-)-2-Aminopentan-1-ol. The racemic mixture, (±)-2-Aminopentan-1-ol, is also available. These compounds are offered by several chemical suppliers in various purities and quantities. Below is a summary of representative commercial offerings.

| Product Name | Enantiomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Representative Suppliers |

| This compound | (S)-(+) | 22724-81-8 | C₅H₁₃NO | 103.16 | ≥97% | Sigma-Aldrich, Aladdin Scientific |

| This compound | (R)-(-) | 80696-30-6 | C₅H₁₃NO | 103.16 | ≥97% | Sigma-Aldrich, Scientific Laboratory Supplies |

| This compound | (±) | 16369-14-5 | C₅H₁₃NO | 103.16 | ≥97% | PubChem listings include various suppliers |

Physicochemical Properties

A summary of key physicochemical data for the enantiomers of this compound is provided below.

| Property | (S)-(+)-2-Aminopentan-1-ol | (R)-(-)-2-Aminopentan-1-ol |

| Melting Point | 44-48 °C | 44-48 °C |

| Optical Activity | [α]₂₀/D +17°, c = 1 in chloroform | [α]₂₀/D -17°, c = 1 in chloroform |

| Flash Point | 101 °C (closed cup) | 96 °C (closed cup) |

Synthetic Applications

This compound serves as a critical chiral intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for its incorporation into a variety of molecular scaffolds.

Synthesis of Tricyclic Corticotropin-Releasing Factor-1 (CRF1) Antagonists

A significant application of chiral 2-amino alcohols, such as this compound, is in the synthesis of tricyclic heterocyclic compounds that act as antagonists for the corticotropin-releasing factor-1 (CRF1) receptor.[1] These antagonists are under investigation for the treatment of stress, anxiety, and depression-related disorders.

The logical workflow for this synthesis is depicted in the following diagram:

Intermediate in the Synthesis of Telaprevir

(S)-(+)-2-Amino-1-pentanol is a documented intermediate in one of the key synthetic steps for the preparation of the antiviral agent Telaprevir, which is used for the treatment of Hepatitis C.

A published procedure outlines the conversion of (S)-2-amino-1-pentanol to (S)-2-formamido-1-pentanol as follows:

-

(S)-2-amino-1-pentanol (1.00 g, 9.7 mmol) is dissolved in ethyl formate (7.84 ml, 7.19 g, 97 mmol).

-

The reaction mixture is refluxed at 80 °C for 4 hours.

-

Following reflux, the mixture is stirred overnight at room temperature.

-

The resulting colorless solution is then concentrated in vacuo to yield (S)-2-formamido-1-pentanol.

This synthetic step is illustrated in the following workflow diagram:

Safety Information

This compound is classified as a hazardous substance. The following is a summary of its GHS hazard classifications:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator are recommended when handling this compound.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the respective supplier.

Conclusion

This compound, particularly in its enantiomerically pure forms, is a readily available and valuable chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its utility in the preparation of CRF1 receptor antagonists and as an intermediate in the synthesis of Telaprevir highlights its importance in drug discovery and development. Researchers and scientists can source this compound from a range of reputable suppliers, and its applications continue to be explored in the development of novel therapeutics.

References

Technical Guide: Safe Handling, and Disposal of 2-Aminopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and disposal methods for 2-Aminopentan-1-ol. Adherence to these guidelines is crucial to ensure a safe laboratory environment and to minimize environmental impact.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C5H13NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| Appearance | Colorless to yellow clear liquid or crystalline solid | [2][3] |

| Boiling Point | 194-195 °C | [2] |

| Melting Point | 44-48 °C | [4] |

| Density | 0.922 g/mL at 25 °C | [2] |

| Flash Point | 96 °C (204.8 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.4511 | [2] |

| Solubility | Soluble in water, ethanol, and dimethylformamide. | [2] |

| Vapor Pressure | 161 mmHg at 25°C | [2] |

| XLogP3-AA | -0.1 | [1] |

Safety and Hazards

This compound is classified with the following hazards:

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

(Source:[1])

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]

Safe Handling Protocols

Adherence to the following procedures is mandatory to minimize exposure and ensure safety.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to maintain low airborne concentrations.[5][6]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure.

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Chemical safety goggles or a face shield. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. |

| Skin | Chemical-resistant gloves (e.g., butyl rubber) and a lab coat or impervious protective clothing. Use proper glove removal technique to avoid skin contact.[5] | |

| Respiratory | If inhalation risk is present, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors. |

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Always add acids or bases to water, never the reverse.[7]

-

Store corrosive liquids below eye level.[7]

-

Ensure all containers are properly labeled and tightly sealed when not in use.[8]

-

Wash hands thoroughly after handling.

Experimental Protocols

Spill Decontamination Protocol

In the event of a spill, immediate action is crucial.

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

-

Don PPE: Wear appropriate PPE as specified in section 3.2.

-

Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials. For larger spills, dike the area to prevent spreading.

-

Neutralization (for small spills): Slowly and carefully neutralize the spill by adding a weak acid (e.g., citric acid or a specialized spill neutralizer for bases). Use pH paper to confirm neutralization (pH 6-8).

-

Collection: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.

-

Decontamination: Decontaminate the spill area with a mild detergent and water.

-

Waste Disposal: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste.

Caption: Workflow for the safe decontamination of a this compound spill.

Disposal Procedures

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection

-

Waste Container: Use a designated, clearly labeled, and chemically compatible container for liquid waste of this compound. The container must have a secure, tight-fitting lid.

-

Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".

-

Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids.

Disposal Protocol

-

Neutralization (for small laboratory quantities):

-

Work in a chemical fume hood and wear appropriate PPE.

-

Dilute the this compound waste with a water-miscible solvent (e.g., isopropanol or ethanol) to a concentration of less than 10%.

-

Slowly add a weak acid (e.g., a 5% solution of citric acid or acetic acid) while stirring continuously.

-

Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the weak acid until the pH is between 6 and 8.

-

The neutralized solution can then be collected in a designated aqueous hazardous waste container.

-

-

Bulk and Contaminated Material Disposal:

-

For larger quantities of this compound waste and any contaminated solids (e.g., absorbent materials, gloves, labware), place them in a sealed, labeled hazardous waste container.

-

Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

-

Caption: Decision workflow for the proper disposal of this compound waste.

Emergency Procedures

| Exposure | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

In case of fire: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[9]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

- 1. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. DL-2-Aminopentan-1-ol | 16369-14-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. (R)-(-)-2-Amino-1-pentanol 97 80696-30-6 [sigmaaldrich.com]

- 5. scienceequip.com.au [scienceequip.com.au]

- 6. questron.ca [questron.ca]

- 7. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]

- 8. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

- 9. eng.uwo.ca [eng.uwo.ca]

The Rising Therapeutic Potential of 2-Aminopentan-1-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents, the structural scaffold of 2-aminopentan-1-ol has emerged as a promising starting point for the development of bioactive molecules. Its structural analogy to natural sphingoid bases, such as sphingosine, positions its derivatives as potential modulators of critical cellular signaling pathways, particularly in the realm of sphingolipid metabolism. This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives, focusing on their cytotoxic, antimicrobial, and enzyme-inhibitory properties. We will delve into the structure-activity relationships gleaned from analogous compounds, present detailed experimental protocols for their evaluation, and visualize the underlying molecular pathways and experimental workflows.

Core Biological Activities and Structure-Activity Relationships

The biological activities of this compound derivatives are intrinsically linked to their structural features, most notably the length and nature of the N-acyl chain and modifications to the amino alcohol backbone. By examining structurally related sphingoid base analogs, we can infer the potential therapeutic applications of this class of compounds.

Cytotoxic Activity

N-acylated amino alcohols, structurally similar to ceramides, have demonstrated significant cytotoxic effects against various cancer cell lines. The length of the fatty acid chain is a critical determinant of this activity.

Table 1: Cytotoxicity of N-Acyl Amino Alcohol Derivatives Against Cancer Cell Lines

| Compound ID | N-Acyl Chain Length | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | C8 | B16 Murine Melanoma | 15 | [1] |

| Compound B | C12 | B16 Murine Melanoma | 8 | [1] |

| Compound C | C16 | B16 Murine Melanoma | 5 | [1] |

| Compound D | C18 | B16 Murine Melanoma | 7 | [1] |

Note: Data presented is for structurally similar N-acyl amino alcohol derivatives, not specifically this compound derivatives, to illustrate the structure-activity relationship.

The data suggests that an optimal acyl chain length exists for maximizing cytotoxicity, with chain lengths between C12 and C16 often exhibiting the most potent effects. This is likely due to a balance between lipophilicity, which governs membrane permeability, and the specific interactions with intracellular targets.

Antimicrobial Activity

Long-chain amino alcohols and their N-acyl derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Similar to cytotoxicity, the chain length of the hydrophobic tail plays a crucial role in their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Long-Chain Amino Alcohols

| Compound ID | Chain Length | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound E | C10 | S. aureus | 10.4 | [2] |

| Compound F | C12 | S. aureus | 3.1 | [2] |

| Compound G | C14 | S. aureus | 6.3 | [2] |

| Compound H | C10 | E. coli | 15.6 | [2] |

| Compound I | C12 | E. coli | 7.8 | [2] |

Note: Data presented is for structurally similar long-chain amino alcohols to illustrate the structure-activity relationship.

The antimicrobial activity is often attributed to the disruption of the bacterial cell membrane integrity, a mechanism influenced by the hydrophobic character of the molecule.

Enzyme Inhibition

The structural resemblance of this compound derivatives to sphingosine makes them prime candidates for inhibitors of enzymes involved in sphingolipid metabolism, such as sphingosine kinase (SphK) and ceramide synthase (CerS).[3][4][5] Inhibition of these enzymes can have profound effects on cell fate, including inducing apoptosis in cancer cells.

Table 3: Enzyme Inhibitory Activity of Sphingosine Analogs

| Compound ID | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |

| SK1-I | SphK1 | - | ~5 | [6] |

| SLC4101431 | SphK2 | 90 | - | [7] |

| P053 | CerS1 | - | 0.5 | [8] |

Note: Data presented is for known inhibitors of sphingolipid metabolizing enzymes that are structurally related to this compound derivatives.

Key Signaling Pathway: Sphingolipid Metabolism

The biological activities of this compound derivatives can often be traced to their interference with the sphingolipid metabolism pathway. This pathway governs the balance between pro-apoptotic and pro-survival sphingolipids, making it a critical target in cancer therapy and other diseases.

Caption: The Sphingolipid Metabolism Pathway, a key target for this compound derivatives.

Experimental Protocols

Synthesis of N-Acyl-2-aminopentan-1-ol Derivatives

A general workflow for the synthesis and evaluation of this compound derivatives is outlined below.

Caption: General workflow for the synthesis and biological evaluation of N-acyl-2-aminopentan-1-ol derivatives.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[9][10]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the this compound derivatives and incubate for 24-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Assay: Broth Microdilution Protocol

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][11]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

This compound derivatives

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the compounds in the growth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Sphingosine Kinase Activity

This fluorescence-based assay measures the activity of sphingosine kinase by monitoring the phosphorylation of a fluorescently labeled substrate.[12]

Materials:

-

Recombinant human Sphingosine Kinase 1 or 2

-

Kinase assay buffer

-

NBD-sphingosine (fluorescent substrate)

-

ATP

-

This compound derivatives

-

Chloroform/methanol (2:1)

-

1 M KCl

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, combine the kinase assay buffer, enzyme, and test compound.

-

Substrate Addition: Add NBD-sphingosine to each well and pre-incubate.

-

Reaction Initiation: Initiate the reaction by adding ATP and incubate at 37°C.

-

Reaction Termination and Extraction: Stop the reaction and extract the lipids using chloroform/methanol. Induce phase separation with KCl.

-

Fluorescence Measurement: Measure the fluorescence of the aqueous phase (containing the phosphorylated product) using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition relative to a control without the inhibitor and determine the IC50 or Ki value.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their structural similarity to endogenous sphingolipids provides a strong rationale for their investigation as modulators of key cellular processes, including cell death and proliferation. The information and protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this exciting class of compounds. Further systematic derivatization and biological evaluation are warranted to elucidate detailed structure-activity relationships and identify lead candidates for preclinical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.asm.org [journals.asm.org]

- 3. benchchem.com [benchchem.com]

- 4. Inhibitors of specific ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. protocols.io [protocols.io]

- 12. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]

2-Aminopentan-1-ol: A Technical Guide to its Historical Context, Discovery, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Aminopentan-1-ol (also known as norvalinol), a chiral amino alcohol with applications in organic synthesis and potential pharmacological relevance. The document details the historical context of its discovery, rooted in the mid-20th-century advancements in amino acid chemistry. Detailed experimental protocols for its synthesis, based on historical and contemporary methods, are provided. Quantitative physical and chemical data are summarized in tabular format for easy reference. Furthermore, this guide explores the potential biological activities of this compound, including its putative role as a modulator of Toll-like receptor signaling, and presents a representative signaling pathway diagram.

Historical Context and Discovery

The foundational work on the reduction of amino acids and their esters to the corresponding amino alcohols was a pivotal development. A landmark publication by Karrer et al. in 1948 detailed the use of lithium aluminum hydride (LiAlH₄) for the efficient reduction of α-amino acid esters to their respective amino alcohols. This powerful reducing agent, discovered in 1947, revolutionized many areas of organic synthesis, including the preparation of chiral amino alcohols from readily available amino acid precursors.

Given that norvaline (2-aminopentanoic acid) was a known amino acid, it is highly probable that the first synthesis of this compound (norvalinol) was achieved shortly after the publication of Karrer's work, employing the same fundamental methodology: the LiAlH₄ reduction of a norvaline ester. This method provided a straightforward and high-yielding route to a variety of chiral amino alcohols, which were of interest for their potential as synthetic intermediates and for their own biological properties.

Quantitative Data

The physical and chemical properties of this compound and its enantiomers are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | (S)-(+)-2-Aminopentan-1-ol | (R)-(-)-2-Aminopentan-1-ol | rac-2-Aminopentan-1-ol |

| CAS Number | 22724-81-8 | 80696-30-6 | 4146-04-7 |

| Molecular Formula | C₅H₁₃NO | C₅H₁₃NO | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol | 103.16 g/mol | 103.16 g/mol |

| Appearance | White to off-white solid | White to off-white solid | Colorless to pale yellow liquid |